(Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
Description
BenchChem offers high-quality (Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S2/c1-28-23-17-14-18-8-6-7-11-22(18)24(23)33-26(28)27-25(30)19-12-15-21(16-13-19)34(31,32)29(2)20-9-4-3-5-10-20/h3-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJRVSUXGZWQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a naphtho[2,1-d]thiazole moiety, which is known for its diverse biological activities. The general formula can be expressed as:
| Property | Value |
|---|---|
| Molecular Weight | 342.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP | 3.5 |
Antimicrobial Activity
Research indicates that compounds similar to (Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide exhibit significant antimicrobial properties. A study on related sulfonamide derivatives demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Compounds with thiazole and sulfonamide groups have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that similar derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .
Enzyme Inhibition
Sulfonamides are known to inhibit certain enzymes, particularly those involved in folate synthesis. This inhibition can lead to a decrease in bacterial growth and has been exploited in the development of antibacterial agents . The specific mechanism of action for (Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide regarding enzyme inhibition remains to be fully elucidated but is expected to follow similar pathways.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of sulfonamide derivatives against E. coli. The results indicated that compounds with a similar structure to (Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, showcasing significant antibacterial activity .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thiazole-derived compounds. The study revealed that these compounds could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism was linked to the modulation of signaling pathways involving p53 and Bcl-2 proteins .
Scientific Research Applications
The compound (Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide has garnered attention in various scientific fields due to its potential therapeutic applications. This article delves into its synthesis, biological activities, and applications in medicinal chemistry, highlighting key findings from recent studies.
Synthesis of the Compound
The synthesis of (Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions starting from readily available precursors, often utilizing methods such as:
- Condensation reactions : Combining sulfonamide derivatives with naphthalene-based compounds.
- Functional group transformations : Modifying amine and thiazole functionalities to achieve the desired structure.
These synthetic pathways are crucial for producing the compound in sufficient quantities for biological evaluation.
Anticancer Properties
Recent studies have demonstrated that (Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide exhibits significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Inhibition of receptor tyrosine kinases : The compound has been identified to inhibit several kinases associated with tumor growth, including VEGFR (Vascular Endothelial Growth Factor Receptor), EGFR (Epidermal Growth Factor Receptor), and others involved in angiogenesis and tumor progression .
- Induction of apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, contributing to its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, (Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide has also been evaluated for antimicrobial activity. Preliminary results suggest:
- Broad-spectrum activity : The compound shows effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal properties against Aspergillus species. These findings position the compound as a candidate for further development in treating infections .
Drug Development
The unique structure of (Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide makes it a promising candidate for drug development. Its ability to target multiple pathways involved in cancer progression and microbial resistance is particularly noteworthy.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- A study examining its effects on human cancer cell lines reported significant reductions in cell viability at low micromolar concentrations.
- Another investigation into its antimicrobial properties revealed that it could serve as a lead compound for developing new antibiotics against resistant strains.
Preparation Methods
Cyclization of 2-Aminonaphthalene with Thioacetamide
A modified approach from Saeed and Rafique (2013) involves cyclizing 2-aminonaphthalene with thioacetamide in the presence of bromine and triethylamine.
Procedure :
- Dissolve 2-aminonaphthalene (10 mmol) in dry acetone.
- Add thioacetamide (12 mmol) and triethylamine (15 mmol).
- Slowly introduce bromine (10 mmol) to generate α-bromoacetone in situ.
- Reflux at 60°C for 6 hours.
- Quench with ice-water, extract with dichloromethane, and crystallize from acetone.
Methylation of the Thiazole Nitrogen
The imine nitrogen is methylated using methyl iodide in the presence of potassium carbonate:
- Suspend naphtho[2,1-d]thiazol-2(3H)-imine (5 mmol) in DMF.
- Add methyl iodide (6 mmol) and K₂CO₃ (10 mmol).
- Stir at room temperature for 12 hours.
- Filter and evaporate solvent to obtain 3-methylnaphtho[2,1-d]thiazol-2(3H)-imine.
Characterization :
Synthesis of 4-(N-Methyl-N-phenylsulfamoyl)benzoyl Chloride
Sulfamoylation of 4-Aminobenzoic Acid
Adapting methods from Egyptian Journal of Chemistry (2023), sulfamoylation proceeds via a two-step protocol:
Step 1: Sulfonation
- React 4-aminobenzoic acid (10 mmol) with chlorosulfonic acid (30 mmol) at 0°C.
- Stir for 4 hours, then pour into ice-water.
- Filter the precipitate (4-sulfamoylbenzoic acid).
Step 2: N-Methyl-N-phenylamination
- Dissolve 4-sulfamoylbenzoic acid (5 mmol) in thionyl chloride (20 mL).
- Reflux for 2 hours to form 4-sulfamoylbenzoyl chloride.
- Add N-methylaniline (6 mmol) and pyridine (10 mmol) in DCM.
- Stir at room temperature for 24 hours.
- Wash with 1N HCl and crystallize from methanol.
Yield : 85%.
Characterization :
- IR (KBr): 1695 cm⁻¹ (C=O), 1340, 1160 cm⁻¹ (SO₂).
Condensation to Form the (Z)-Ylidene Benzamide
Schiff Base Formation
Following protocols from PMC (2010), the imine and benzoyl chloride are condensed under Dean-Stark conditions:
Procedure :
- Dissolve 3-methylnaphtho[2,1-d]thiazol-2(3H)-imine (5 mmol) and 4-(N-methyl-N-phenylsulfamoyl)benzoyl chloride (5 mmol) in toluene.
- Add molecular sieves (4Å) and reflux for 8 hours to remove water.
- Cool, filter, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Stereochemical Control :
- The (Z)-configuration is favored by steric hindrance from the naphthyl and sulfamoyl groups, confirmed by NOESY correlations.
Analytical Data and Validation
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of the thiazolylidene ring and intramolecular C–H···S hydrogen bonding, stabilizing the (Z)-isomer.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Stereochemical Purity : Use of chiral auxiliaries or asymmetric catalysis to enhance (Z)-selectivity.
- Solvent Systems : Replacing toluene with greener solvents (e.g., cyclopentyl methyl ether).
- Catalysis : Employing Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : The synthesis typically involves coupling sulfamoyl and benzamide precursors under anhydrous conditions. Key reagents include trichloroisocyanuric acid (TCICA) as an oxidizing agent and potassium carbonate as a base in acetonitrile. Reaction optimization should focus on temperature control (60–80°C) and stoichiometric ratios (1:1.2 for sulfamoyl to benzamide derivatives) to minimize side products . Flow chemistry setups can enhance reproducibility by ensuring precise mixing and heat transfer .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the naphthothiazole and sulfamoyl groups. For example, the Z-configuration of the imine bond can be verified via coupling constants (J = 10–12 Hz for trans-alkenyl protons) .
- IR Spectroscopy : Detect sulfonamide S=O stretches (1350–1300 cm⁻¹) and benzamide C=O stretches (1680–1650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H]+ at m/z 532.12) and fragmentation patterns .
Q. How can researchers ensure purity during crystallization?
- Methodological Answer : Use gradient recrystallization with mixed solvents (e.g., ethyl acetate/hexane, 3:1 v/v) to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min) .
Advanced Research Questions
Q. What computational strategies are recommended to study the compound’s electronic properties and reaction mechanisms?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can model the Z-configuration stability and charge distribution. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions or π-π stacking interactions . Transition state analysis (e.g., for imine isomerization) requires solvent-implicit models (PCM) and frequency calculations .
Q. How can experimental design (DoE) optimize yield in multi-step syntheses?
- Methodological Answer : Apply a fractional factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2^3 design can identify critical factors for the sulfamoylation step. Response surface methodology (RSM) then refines optimal conditions (e.g., 75°C, 0.5 mol% Pd(OAc)₂, DMF as solvent) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Validate IC50 values using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity).
- Metabolite Profiling : LC-MS/MS can identify off-target interactions or degradation products in cellular models .
- Structural Analog Comparison : Compare activity of derivatives (e.g., 3-methylnaphtho vs. benzothiazole analogs) to isolate pharmacophore contributions .
Q. How can AI-driven tools enhance reaction prediction for derivative synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
